[1-(3-chloropyridin-2-yl)ethyl](methyl)amine
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Overview
Description
1-(3-chloropyridin-2-yl)ethylamine: is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloropyridin-2-yl)ethylamine typically involves the reaction of 3-chloropyridine with ethylamine and methylamine under controlled conditions. One common method includes:
Starting Material: 3-chloropyridine.
Reagents: Ethylamine and methylamine.
Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of 1-(3-chloropyridin-2-yl)ethylamine may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel heterocyclic compounds with potential biological activities .
Biology:
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with various biological targets, including enzymes and receptors .
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
- Evaluated for its antimicrobial and antiviral properties .
Industry:
- Utilized in the production of agrochemicals, including insecticides and herbicides.
- Applied in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(3-chloropyridin-2-yl)ethylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
3-chloropyridin-2-amine: Shares the pyridine ring and chlorine substitution but lacks the ethyl and methylamine groups.
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring and trifluoromethyl group, offering different chemical properties and applications.
Uniqueness:
- The presence of both ethyl and methylamine groups in 1-(3-chloropyridin-2-yl)ethylamine provides unique reactivity and potential for diverse chemical transformations.
- Its specific substitution pattern on the pyridine ring distinguishes it from other similar compounds, making it valuable for targeted applications in research and industry .
Properties
CAS No. |
1702667-98-8 |
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Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
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